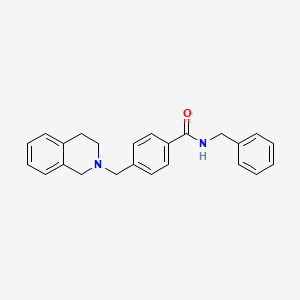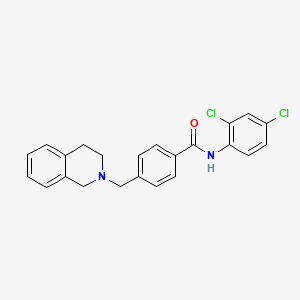
1-Cinnamyl-4-(2-methoxyphenyl)piperazine
描述
1-Cinnamyl-4-(2-methoxyphenyl)piperazine is a compound that belongs to the class of piperazine derivatives. Piperazines are known for their wide range of biological and pharmaceutical activities. This particular compound has been studied for its potential interactions with various neurotransmitter receptors, making it of interest in the field of medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-cinnamyl-4-(2-methoxyphenyl)piperazine typically involves the reaction of cinnamyl chloride with 1-(2-methoxyphenyl)piperazine in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.
化学反应分析
Types of Reactions
1-Cinnamyl-4-(2-methoxyphenyl)piperazine can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen atoms or the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products
Oxidation: The major products are typically oxidized derivatives of the cinnamyl and methoxyphenyl groups.
Reduction: The major products are reduced forms of the cinnamyl group.
Substitution: The major products are substituted derivatives at the piperazine nitrogen or the aromatic ring.
科学研究应用
Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.
作用机制
The mechanism of action of 1-cinnamyl-4-(2-methoxyphenyl)piperazine involves its interaction with neurotransmitter receptors. It has been shown to bind to dopamine (D2) and serotonin (5-HT1A) receptors. The binding involves:
- Hydrogen bonds between various moieties of the ligand and the residues of threonine, serine, histidine, or tryptophan .
- Edge-to-face interactions of the aromatic ring of the arylpiperazine moiety with phenylalanine or tyrosine residues .
Interaction between protonated N1 of the piperazine ring and various aspartate residues: .
相似化合物的比较
1-Cinnamyl-4-(2-methoxyphenyl)piperazine can be compared with other piperazine derivatives such as:
1-Benzyl-4-(2-methoxyphenyl)piperazine: Similar structure but with a benzyl group instead of a cinnamyl group.
1-(2-Methoxyphenyl)-4-phenylpiperazine: Similar structure but with a phenyl group instead of a cinnamyl group.
Uniqueness
The uniqueness of this compound lies in its specific binding properties and potential therapeutic applications, particularly in the field of antipsychotic drugs .
属性
IUPAC Name |
1-(2-methoxyphenyl)-4-[(E)-3-phenylprop-2-enyl]piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O/c1-23-20-12-6-5-11-19(20)22-16-14-21(15-17-22)13-7-10-18-8-3-2-4-9-18/h2-12H,13-17H2,1H3/b10-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHZNJPKGLVBFLZ-JXMROGBWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CC=CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1N2CCN(CC2)C/C=C/C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-benzyl-4-{3-[4-(3-chlorophenyl)-1-piperazinyl]-3-oxopropyl}benzenesulfonamide](/img/structure/B3436040.png)
![N-{5-[(4-bromophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-ethoxybenzamide](/img/structure/B3436047.png)
![(2-IODOPHENYL)[4-(2-METHOXYPHENYL)PIPERAZINO]METHANONE](/img/structure/B3436048.png)

![N-(3,5-DIMETHYLPHENYL)-4-[(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)METHYL]BENZAMIDE](/img/structure/B3436055.png)

![2-(4-bromophenoxy)-N-[3-chloro-4-(pyrrolidin-1-yl)phenyl]acetamide](/img/structure/B3436075.png)
![N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]-N'-(3,4-dichlorophenyl)urea](/img/structure/B3436076.png)
![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-N'-(3-methylphenyl)urea](/img/structure/B3436079.png)
![1-benzyl-4-({1-[(3-chloro-4-methoxyphenyl)sulfonyl]-4-piperidinyl}carbonyl)piperazine](/img/structure/B3436081.png)
![N-[4-(4-BROMOPHENYL)-1,3-THIAZOL-2-YL]-2-[(4-PHENYL-1H-IMIDAZOL-2-YL)SULFANYL]ACETAMIDE](/img/structure/B3436096.png)
![2-(1,3-benzoxazol-2-ylsulfanyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B3436103.png)
![2-(5-chlorothiophen-2-yl)-N-[(4-sulfamoylphenyl)methyl]quinoline-4-carboxamide](/img/structure/B3436109.png)
![2-{[3-Cyano-6-phenyl-4-(thiophen-2-yl)pyridin-2-yl]sulfanyl}acetamide](/img/structure/B3436117.png)
